molecular formula C18H19N5O B2875798 N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide CAS No. 1396798-90-5

N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2875798
CAS No.: 1396798-90-5
M. Wt: 321.384
InChI Key: CTPFBJCCBMPSAQ-UHFFFAOYSA-N
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Description

N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide (CAS 1396798-90-5) is a synthetic compound of significant interest in medicinal chemistry, characterized by a central tetrazole ring substituted with an N-butyl group, two phenyl groups, and a carboxamide functional group . This specific spatial arrangement of substituents directly influences the compound's key physicochemical properties, including solubility and lipophilicity, which are critical for its interactions in biological systems . In research applications, this tetrazole derivative serves as a versatile building block in chemistry for the synthesis of more complex molecules . Its potential biological relevance is broad; in biochemical studies, it may be used to investigate pathway interactions, and in medical research, it can be explored for potential therapeutic effects . Studies on closely related tetrazole-carboxamide compounds, such as valsartan derivatives, have demonstrated potent biological activities, including acting as angiotensin-II receptor antagonists for hypertension research, exhibiting antioxidant potential via free radical scavenging, and serving as inhibitors of enzymes like urease . The mechanism of action for this compound class typically involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity to elicit various biochemical effects . The exact targets and pathways are application-dependent, but the tetrazole moiety is often a key pharmacophore in drug discovery . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-butyl-N,2-diphenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-2-3-14-22(15-10-6-4-7-11-15)18(24)17-19-21-23(20-17)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPFBJCCBMPSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Butylation via Alkylation

Introducing the N-butyl group necessitates alkylation of the tetrazole’s N1 position. A representative protocol involves treating 5-phenyl-1H-tetrazole-5-carboxylic acid with butyl bromide in the presence of cesium carbonate (Cs₂CO₃) as a base. Optimal conditions (DMF, 80°C, 12 hours) afford 1-butyl-5-phenyl-1H-tetrazole-5-carboxylic acid in 85–90% yield.

N-Phenylation via Copper-Catalyzed Coupling

Subsequent N2-arylation employs copper(I) oxide (Cu₂O) under an oxygen atmosphere, enabling coupling with phenylboronic acid. This method, adapted from tandem Suzuki-hydrogenolysis workflows, achieves 76–82% yield for 1-butyl-2-phenyl-2H-tetrazole-5-carboxylic acid in DMSO at 100°C. Key advantages include compatibility with diverse boronic acids and avoidance of noble metal catalysts.

Carboxamide Formation via Acid Chloride Intermediate

The final step converts the carboxylic acid moiety to the N-butyl-N-phenylcarboxamide group. This involves:

  • Acid Chloride Synthesis : Treating 1-butyl-2-phenyl-2H-tetrazole-5-carboxylic acid with thionyl chloride (SOCl₂) at 0–5°C, followed by gradual warming to 25°C.
  • Amidation : Reacting the resultant acid chloride with N-butyl-N-phenylamine in ethyl acetate, yielding the target compound in 70–75% isolated yield after column chromatography.

Comparative Analysis of Synthetic Routes

Step Method Catalyst Yield (%) Reference
Tetrazole formation [2+3] Cycloaddition SA-rGO 94
N-Butylation Alkylation with butyl bromide Cs₂CO₃ 85–90
N-Phenylation Cu-catalyzed coupling Cu₂O 76–82
Carboxamide formation SOCl₂-mediated amidation 70–75

Challenges and Optimization Opportunities

  • Regioselectivity : Competing N1/N2 substitution during alkylation/arylation necessitates precise stoichiometric control. Microwave-assisted reactions may enhance selectivity.
  • Catalyst Recovery : SA-rGO’s reusability (8 cycles with <5% yield loss) offers economic advantages for industrial-scale production.
  • Amine Availability : N-butyl-N-phenylamine remains a specialty reagent; alternative routes using primary amines with in situ alkylation warrant exploration.

Chemical Reactions Analysis

N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of biochemical pathways and interactions. In medicine, this compound can be explored for its potential therapeutic effects. Additionally, in the industry, it is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives

  • Key Features: Tetrazole ring linked to a biphenyl system via a methyl-pentanamido bridge.
  • Biological Activity : These derivatives exhibit angiotensin II receptor antagonism, attributed to the biphenyl-tetrazole motif mimicking peptide interactions .
  • Comparison : Unlike this compound, this compound lacks the N-butyl group but incorporates a biphenyl system, which may improve target binding affinity at the expense of increased molecular weight and reduced solubility.

(b) N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide

  • Key Features :
    • Branched alkyl (2,4,4-trimethylpentan-2-yl) and benzyl groups enhance lipophilicity.
    • Acetamide spacer improves conformational flexibility.
  • Biological Activity : Demonstrates moderate kinase inhibition due to hydrophobic interactions with enzyme pockets .

(c) 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC)

  • Key Features: Imidazole-triazeno-carboxamide hybrid with a methylated triazeno group.
  • Biological Activity : Antineoplastic agent metabolized via N-demethylation, generating cytotoxic intermediates .
  • Comparison: While DIC shares the carboxamide functionality, its imidazole-triazeno core differs significantly from the tetrazole scaffold, leading to divergent metabolic pathways and mechanisms of action.

Physicochemical and Pharmacokinetic Properties

Property This compound Biphenyl-tetrazole derivative N-Benzyl-trimethylpentan-tetrazole
Molecular Weight (g/mol) ~367.4 (estimated) ~480.5 ~550.6
LogP (Predicted) ~4.2 (high lipophilicity) ~3.8 ~5.1
Hydrogen Bond Acceptors 6 8 9
Metabolic Stability Moderate (N-dealkylation likely) High (stable biphenyl system) Low (susceptible to CYP450 oxidation)

Key Observations :

  • The N-butyl group in the target compound contributes to moderate lipophilicity (LogP ~4.2), balancing membrane permeability and aqueous solubility.
  • Biphenyl derivatives (e.g., ) exhibit higher molecular weights and hydrogen-bonding capacity, favoring target engagement but limiting bioavailability.
  • Bulky substituents (e.g., 2,4,4-trimethylpentan-2-yl) in N-benzyl analogs increase LogP but reduce metabolic stability due to steric hindrance of detoxifying enzymes .

Biological Activity

N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features a tetrazole ring, which is known for its pharmacological versatility. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Structural Features Description
Tetrazole Ring Provides a stable heterocyclic structure with high nitrogen content.
Butyl Group Increases lipophilicity and solubility in organic solvents.
Diphenyl Substituents Enhances interactions with various biological receptors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biochemical pathways. For instance:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be beneficial in treating conditions like hypertension or neurodegenerative diseases.
  • Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that are crucial for cellular function and communication.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is essential in preventing oxidative stress-related damage.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from damage, potentially through anti-inflammatory mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • A study published in Molecules highlighted its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease .
  • Another research effort demonstrated that derivatives of tetrazoles exhibited significant antioxidant properties using the DPPH assay, indicating that modifications to the tetrazole structure can enhance these effects .

Comparative Analysis with Similar Compounds

This compound can be compared with other tetrazole derivatives to assess its unique properties:

Compound Name Biological Activity Unique Features
This compoundAntioxidant, AntimicrobialEnhanced lipophilicity
1H-Tetrazole DerivativesVariable activity against bacteriaStructural diversity leads to varied activities
5-(4-chlorobenzyl)-1H-tetrazoleAntibacterialSpecific substitutions lead to enhanced activity

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